molecular formula C8H8BrNO2S B12311872 6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione

6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B12311872
M. Wt: 262.13 g/mol
InChI Key: XLGNKULUMHRSFD-UHFFFAOYSA-N
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Description

6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione is a chemical compound belonging to the benzothiazine family This compound is characterized by the presence of a bromine atom at the 6th position and a dihydro structure, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione typically involves the bromination of a precursor benzothiazine compound. One common method includes the reaction of 3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 6th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. The bromine atom and the benzothiazine ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione
  • 6-fluoro-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione
  • 6-iodo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione

Uniqueness

6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8BrNO2S

Molecular Weight

262.13 g/mol

IUPAC Name

6-bromo-3,4-dihydro-2H-1λ6,4-benzothiazine 1,1-dioxide

InChI

InChI=1S/C8H8BrNO2S/c9-6-1-2-8-7(5-6)10-3-4-13(8,11)12/h1-2,5,10H,3-4H2

InChI Key

XLGNKULUMHRSFD-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=C(N1)C=C(C=C2)Br

Origin of Product

United States

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